Cas no 6521-35-3 (2-fluoro-2-methylpropanal)
2-fluoro-2-methylpropanal Chemical and Physical Properties
Names and Identifiers
-
- Propanal, 2-fluoro-2-methyl-
- 2-Fluoro-2-methyl-propionaldehyde
- 2-fluoro-2-methylpropanal
- 6521-35-3
- 894-890-5
- EN300-1725354
-
- Inchi: 1S/C4H7FO/c1-4(2,5)3-6/h3H,1-2H3
- InChI Key: GLXZRTVCHHTNIY-UHFFFAOYSA-N
- SMILES: C(=O)C(F)(C)C
Computed Properties
- Exact Mass: 90.048093005Da
- Monoisotopic Mass: 90.048093005Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 58.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 17.1Ų
2-fluoro-2-methylpropanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1725354-1g |
2-fluoro-2-methylpropanal |
6521-35-3 | 1g |
$1785.0 | 2023-09-20 | ||
| Enamine | EN300-1725354-5g |
2-fluoro-2-methylpropanal |
6521-35-3 | 5g |
$5179.0 | 2023-09-20 | ||
| Enamine | EN300-1725354-10g |
2-fluoro-2-methylpropanal |
6521-35-3 | 10g |
$7681.0 | 2023-09-20 | ||
| eNovation Chemicals LLC | Y1301442-500mg |
2-Fluoro-2-methyl-propionaldehyde |
6521-35-3 | 95% | 500mg |
$1430 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1301442-1g |
2-Fluoro-2-methyl-propionaldehyde |
6521-35-3 | 95% | 1g |
$2105 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1301442-5g |
2-Fluoro-2-methyl-propionaldehyde |
6521-35-3 | 95% | 5g |
$7835 | 2024-07-28 | |
| Enamine | EN300-1725354-0.05g |
2-fluoro-2-methylpropanal |
6521-35-3 | 0.05g |
$474.0 | 2023-09-20 | ||
| Enamine | EN300-1725354-0.1g |
2-fluoro-2-methylpropanal |
6521-35-3 | 0.1g |
$619.0 | 2023-09-20 | ||
| Enamine | EN300-1725354-0.25g |
2-fluoro-2-methylpropanal |
6521-35-3 | 0.25g |
$883.0 | 2023-09-20 | ||
| Enamine | EN300-1725354-0.5g |
2-fluoro-2-methylpropanal |
6521-35-3 | 0.5g |
$1393.0 | 2023-09-20 |
2-fluoro-2-methylpropanal Related Literature
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 2-fluoro-2-methylpropanal
Professional Introduction to Compound with CAS No. 6521-35-3 and Product Name: 2-fluoro-2-methylpropanal
2-fluoro-2-methylpropanal, identified by the Chemical Abstracts Service Number (CAS No.) 6521-35-3, is a fluorinated aldehyde that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, characterized by its fluorine-substituted isobutyl aldehyde structure, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules. The presence of a fluorine atom at the alpha position relative to the aldehyde group imparts distinct reactivity and stability, which are highly advantageous in medicinal chemistry applications.
The structure-activity relationship (SAR) of 2-fluoro-2-methylpropanal has been extensively studied, particularly in the context of developing novel therapeutic agents. Fluorinated compounds are well-known for their enhanced metabolic stability, improved binding affinity to biological targets, and altered pharmacokinetic profiles. In recent years, researchers have leveraged the versatility of this compound to design inhibitors targeting enzymes such as kinases and proteases, which are pivotal in numerous disease pathways. The fluorine atom's ability to modulate electronic properties and hydrogen bonding interactions has been exploited to fine-tune the potency and selectivity of drug candidates.
One of the most compelling aspects of 2-fluoro-2-methylpropanal is its role as a building block in the synthesis of more complex molecules. Its bifunctional nature—possessing both an aldehyde group for condensation reactions and a fluorine atom for further derivatization—makes it an indispensable tool in multi-step synthetic routes. For instance, it has been utilized in the preparation of fluorinated β-ketoesters, which serve as key intermediates in constructing heterocyclic scaffolds found in many pharmaceuticals. The compound's compatibility with various reaction conditions, including nucleophilic addition and condensation reactions, further underscores its utility in synthetic chemistry.
In the realm of medicinal chemistry, 2-fluoro-2-methylpropanal has been incorporated into libraries of compounds screened for biological activity. Its incorporation into lead structures has led to the discovery of novel molecules with potential therapeutic applications in oncology, infectious diseases, and inflammatory disorders. Notably, fluorinated aldehydes have been investigated for their ability to act as warheads in prodrug strategies, where they can be selectively activated within biological systems to release active pharmacophores. This approach has shown promise in enhancing drug delivery and improving treatment outcomes.
The synthetic methodologies employed for preparing 2-fluoro-2-methylpropanal are equally noteworthy. Traditional routes often involve the fluorination of isobutyraldehyde or related precursors using metal-catalyzed cross-coupling reactions. However, recent advancements have focused on greener and more efficient synthetic pathways, such as photochemical fluorination and electrochemical methods. These innovations not only improve yield but also reduce waste generation, aligning with the growing emphasis on sustainable chemistry practices. The development of such methodologies underscores the compound's importance as a research tool and industrial intermediate.
From a computational chemistry perspective, 2-fluoro-2-methylpropanal has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have been used to predict binding affinities and identify key residues involved in ligand-receptor interactions. These insights have guided experimental efforts toward optimizing drug-like properties such as solubility, permeability, and metabolic stability. Additionally, virtual screening techniques have been employed to identify novel derivatives of 2-fluoro-2-methylpropanal with enhanced biological activity.
The pharmacokinetic profile of derivatives derived from 2-fluoro-2-methylpropanal is another area of active investigation. Fluorine substitution can significantly influence drug absorption, distribution, metabolism, and excretion (ADME) properties. For example, studies have demonstrated that fluorinated aldehydes exhibit prolonged circulation times due to reduced clearance rates by metabolic enzymes such as cytochrome P450 oxidases. This characteristic makes them particularly valuable in designing long-acting therapeutics that require less frequent dosing.
In conclusion, 2-fluoro-2-methylpropanal (CAS No. 6521-35-3) represents a cornerstone compound in modern pharmaceutical research. Its unique structural features enable diverse applications across synthetic organic chemistry, medicinal chemistry, and drug discovery pipelines. As our understanding of fluorinated compounds continues to evolve, this compound will undoubtedly remain at the forefront of innovation, driving advancements that address unmet medical needs worldwide.
6521-35-3 (2-fluoro-2-methylpropanal) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)